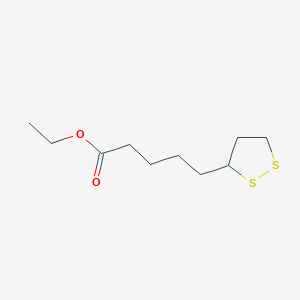

Ethyl 5-(1,2-dithiolan-3-yl)pentanoate

Übersicht

Beschreibung

Ethyl 5-(1,2-dithiolan-3-yl)pentanoate: is an organic compound with the molecular formula C10H18O2S2. It is a derivative of lipoic acid, which is known for its antioxidant properties. This compound is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms. The compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(1,2-dithiolan-3-yl)pentanoate typically involves the esterification of 5-(1,2-dithiolan-3-yl)pentanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to reduce the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 5-(1,2-dithiolan-3-yl)pentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction usually leads to the formation of dihydrolipoic acid derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols. These reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrolipoic acid derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(1,2-dithiolan-3-yl)pentanoate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its antioxidant properties and its potential role in protecting cells from oxidative stress.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the treatment of diseases such as diabetes, neurodegenerative disorders, and cardiovascular diseases.

Wirkmechanismus

The mechanism of action of Ethyl 5-(1,2-dithiolan-3-yl)pentanoate is primarily related to its antioxidant properties. The compound can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress in cells. It also modulates various signaling pathways, including the phosphorylation of insulin receptors and the activation of 5’-AMP-activated protein kinase (AMPK). These actions contribute to its protective effects against cellular damage and its potential therapeutic benefits .

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-(1,2-dithiolan-3-yl)pentanoate is similar to other lipoic acid derivatives, such as:

Lipoic Acid (5-(1,2-dithiolan-3-yl)pentanoic acid): Both compounds share the dithiolane ring structure and exhibit antioxidant properties. this compound is an ester derivative, which may influence its solubility and reactivity.

Mthis compound: This compound is the methyl ester analog of this compound.

Dihydrolipoic Acid: This reduced form of lipoic acid has similar antioxidant properties but differs in its redox state and reactivity.

Biologische Aktivität

Ethyl 5-(1,2-dithiolan-3-yl)pentanoate is an organic compound notable for its unique 1,2-dithiolane ring structure. This compound has garnered attention in medicinal chemistry and drug delivery systems due to its biological activity, particularly its redox-responsive properties. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug delivery, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a dithiolane ring that contains a disulfide bond, which is crucial for its biological activity. The reactivity of this disulfide bond allows the compound to participate in various redox reactions, making it a valuable tool in biochemical studies.

The primary mechanism of action for this compound revolves around the cleavage of its disulfide bond under reductive conditions. This cleavage generates two thiol groups that can interact with various biological targets. The compound's ability to release thiols upon reduction is exploited in the development of redox-responsive drug delivery systems .

In these systems, this compound is incorporated into micelles or polymers that encapsulate therapeutic agents. When exposed to reducing environments, such as those found inside cells (characterized by high concentrations of glutathione), the disulfide bonds break, leading to the release of the encapsulated drugs. This mechanism is particularly advantageous for overcoming multidrug resistance in cancer therapy.

Applications in Drug Delivery

This compound has been utilized in various formulations aimed at improving drug delivery efficacy:

- Micelle Formation : The compound can be integrated into amphiphilic block copolymers to form micelles that effectively encapsulate anticancer drugs. The disulfide bond serves as a crosslinker within the micelle core, ensuring stability until it reaches the target site within the body.

- Controlled Release Systems : By leveraging the redox sensitivity of the disulfide bond, researchers have developed systems that allow for controlled release of drugs in response to intracellular reducing conditions.

Research Findings and Case Studies

Several studies have highlighted the biological activity and potential applications of this compound:

- Antioxidant Activity : Research indicates that compounds with dithiolane structures exhibit antioxidant properties due to their ability to scavenge free radicals and reduce oxidative stress within cells.

- Drug Resistance Overcoming : In a study involving cancer cell lines, micelles containing this compound demonstrated enhanced drug delivery efficiency compared to traditional formulations. The redox-responsive nature allowed for targeted release in resistant cell types.

- In Vivo Studies : Preliminary in vivo studies have shown promising results regarding the safety and efficacy of drug formulations incorporating this compound. For instance, animal models treated with redox-responsive micelles exhibited reduced tumor sizes compared to controls.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress. |

| Drug Delivery | Facilitates controlled release of drugs via redox mechanisms. |

| Overcoming Drug Resistance | Enhances efficacy against resistant cancer cells through targeted release. |

Eigenschaften

IUPAC Name |

ethyl 5-(dithiolan-3-yl)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2S2/c1-2-12-10(11)6-4-3-5-9-7-8-13-14-9/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHAJYZUWLOZFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC1CCSS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456248 | |

| Record name | ethyl 5-(1,2-dithiolan-3-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46353-61-1 | |

| Record name | ethyl 5-(1,2-dithiolan-3-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.